

USP30-I-1: A Technical Guide to its Mechanism of Action in Mitophagy

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria. Its inhibition has emerged as a promising therapeutic strategy for neurodegenerative diseases such as Parkinson's, where impaired mitochondrial quality control is a key pathological feature. This document provides an in-depth technical overview of the mechanism of action of USP30 inhibitors, with a focus on **USP30-I-1** and related compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the molecular pathways, present quantitative data, detail experimental protocols, and provide visual representations of the key processes.

Core Mechanism of Action

USP30 functions by counteracting the activity of the PINK1/Parkin pathway, a primary driver of mitophagy.[1][2] In healthy mitochondria, PINK1, a serine/threonine kinase, is continuously imported into the inner mitochondrial membrane and subsequently degraded. However, upon mitochondrial depolarization or damage, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM).[3]

Accumulated PINK1 phosphorylates ubiquitin (Ub) at serine 65 (p-Ser65-Ub), which in turn recruits and activates the E3 ubiquitin ligase Parkin.[3][4] Activated Parkin then ubiquitinates







various OMM proteins, creating ubiquitin chains that serve as a signal for the autophagic machinery to engulf and clear the damaged mitochondrion.[1][5]

USP30 opposes this process by removing these ubiquitin chains from OMM proteins, thereby dampening the "eat-me" signal for mitophagy.[1][6][7] The inhibition of USP30, for instance by **USP30-I-1**, blocks this deubiquitination activity. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface and an increase in p-Ser65-Ub levels, effectively promoting the clearance of damaged mitochondria.[3][4][8] A key substrate of USP30 in this context is the Translocase of Outer Mitochondrial Membrane 20 (TOM20), the ubiquitylation of which is a robust biomarker for USP30 inhibition.[6][7][9]

Quantitative Data on USP30 Inhibitors

The following tables summarize key quantitative data for various USP30 inhibitors, including **USP30-I-1** and other well-characterized compounds, to facilitate comparison and experimental design.



Inhibitor	IC50 (nM)	Target	Assay Type	Reference
USP30-I-1	94	USP30	In vitro deubiquitinase assay	[10]
USP30Inh-1	15-30	USP30	In vitro (Ub- Rho110 cleavage)	[11][12]
USP30Inh-2	15-30	USP30	In vitro (Ub- Rho110 cleavage)	[11][12]
USP30Inh-3	15-30	USP30	In vitro (Ub- Rho110 cleavage)	[11][12]
FT3967385 (FT385)	~1	USP30	In vitro (Ub- Rhodamine processing)	[6]
Compound 39	~20	USP30	In vitro enzyme activity assay	[12][13]



Inhibitor	Cell Line	Concentration	Effect	Reference
USP30Inh-1	SH-SY5Y	10 μΜ	Depolarization of mitochondrial membrane potential after 1 hour	[4][14]
USP30Inh-1	iPSC-derived neurons/astrocyt es	1-3 μΜ	Increased p- Ser65-Ub levels	[4][14]
FT385	hTERT-RPE1 (YFP-Parkin)	200 nM	Enhanced ubiquitylation and degradation of TOM20	[6]
ST-539	Hela Parkin USP30	10 ug/ml	Resumed Parkin- mediated mitophagy and cell apoptosis	[15]
(S)-CMPD-39	SH-SY5Y	EC50 ~0.2 μM	Potentiation of CCCP-induced p65Ub generation	[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant USP30.

Materials:



- Recombinant human USP30 (rhUSP30)
- Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT
- USP30 inhibitor (e.g., **USP30-I-1**)
- 384-well black, clear-bottom plates
- Plate reader capable of fluorescence detection

Procedure:

- Prepare a dilution series of the USP30 inhibitor in 100% DMSO.
- Dispense 75 nL of the inhibitor dilutions into the wells of the 384-well plate using an acoustic liquid handler.
- Prepare a 2x concentrated solution of rhUSP30 (e.g., 10 nM) in the assay buffer.
- Add 15 µL of the 2x rhUSP30 solution to each well, resulting in a final concentration of 5 nM.
- Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.
- Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in the assay buffer.
- Add 15 μL of the 2x Ub-Rho110 solution to each well to initiate the enzymatic reaction (final concentration 100 nM).
- Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for Rhodamine 110).
- Calculate the rate of reaction and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.[4]



Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the inhibitor binds to USP30 within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[17][18][19]

Materials:

- Cultured cells (e.g., SH-SY5Y)
- USP30 inhibitor
- Phosphate-buffered saline (PBS)
- · Lysis buffer with protease inhibitors
- PCR thermocycler
- SDS-PAGE and Western blotting reagents
- Anti-USP30 antibody

Procedure:

- Treat cultured cells with the USP30 inhibitor at various concentrations or a vehicle control for a specified time.
- Harvest the cells, wash with ice-cold PBS, and resuspend in PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the cell suspensions to a range of temperatures in a PCR thermocycler for a fixed duration (e.g., 3 minutes) to induce protein denaturation.
- Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
- Centrifuge the lysates at high speed to pellet the precipitated proteins.



- Carefully collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble USP30 in each sample by SDS-PAGE and Western blotting using an anti-USP30 antibody.
- Quantify the band intensities. Increased thermal stability of USP30 in the inhibitor-treated samples compared to the vehicle control indicates target engagement.[17][18][19]

p-Ser65-Ubiquitin Immunofluorescence Assay

This cellular assay quantifies the accumulation of phosphorylated ubiquitin, a key marker of PINK1/Parkin pathway activation, upon USP30 inhibition.

Materials:

- iPSC-derived dopaminergic neuron/astrocyte co-cultures (or other relevant cell type)
- USP30 inhibitor
- Mitochondrial uncoupler (e.g., FCCP or Antimycin A/Oligomycin A)
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against p-Ser65-Ub
- Fluorescently labeled secondary antibody
- Nuclear stain (e.g., DAPI)
- Fluorescence microscope

Procedure:

Plate cells in a suitable format for imaging (e.g., 96-well plates).

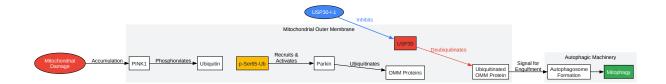


- Treat the cells with the USP30 inhibitor or vehicle control for the desired duration (e.g., 4 days).
- Induce mitophagy by treating with a mitochondrial uncoupler (e.g., 10 μM FCCP for 2 hours).
 [4]
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with permeabilization buffer.
- Block non-specific antibody binding with blocking buffer.
- Incubate with the primary anti-p-Ser65-Ub antibody.
- Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
- Acquire images using a fluorescence microscope.
- Quantify the fluorescence intensity of p-Ser65-Ub puncta per cell to assess the effect of the inhibitor.[4][14]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows.

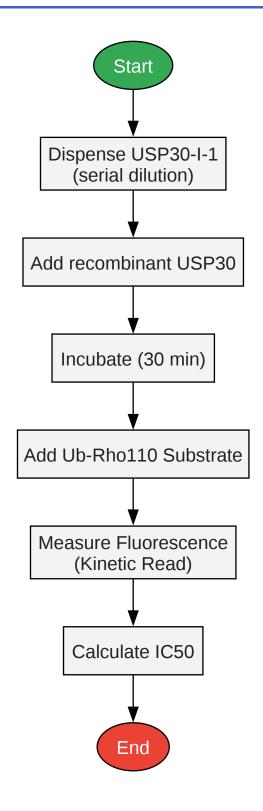




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Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30, which is blocked by **USP30-I-1**.

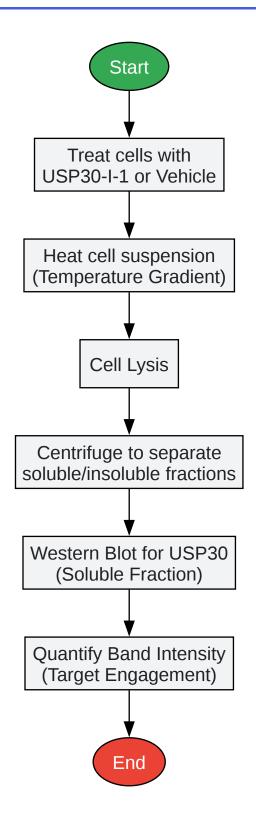




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Caption: Workflow for an in vitro deubiquitinase (DUB) activity assay to determine the IC50 of **USP30-I-1**.





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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of **USP30-I-1**.



Conclusion

USP30-I-1 and other specific inhibitors of USP30 represent a targeted approach to enhance mitophagy by modulating the ubiquitination status of mitochondrial outer membrane proteins. By preventing the removal of Parkin-dependent ubiquitin signals, these inhibitors lower the threshold for the clearance of damaged mitochondria. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of USP30 inhibition in diseases characterized by mitochondrial dysfunction. Rigorous quantitative assessment and standardized experimental procedures are crucial for advancing our understanding and facilitating the development of novel therapeutics in this promising area.

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